Spectroscopic Differentiation: UV/Vis and IR Signatures vs. Isomeric 4-Phenylcyclohex-2-en-1-one
The target compound, 4-Phenylcyclohex-3-en-1-one, exhibits distinct UV absorption at 240 nm (log ε 3.72) and an IR carbonyl stretch at 1700 cm⁻¹ [1]. This differentiates it from its isomer, 4-phenylcyclohex-2-en-1-one, which would be expected to show a different UV maximum and a distinct IR carbonyl peak due to the altered conjugation pattern. For reference, the structurally related 1-phenylcyclohex-2-ene shows a UV band at 245 nm (log ε 4.02) [1].
| Evidence Dimension | Spectroscopic Identity |
|---|---|
| Target Compound Data | UV λmax = 240 nm (log ε 3.72); IR ν(C=O) = 1700 cm⁻¹ |
| Comparator Or Baseline | Isomeric 4-phenylcyclohex-2-en-1-one (expected altered UV/IR); 1-phenylcyclohex-2-ene (UV λmax = 245 nm, log ε 4.02) |
| Quantified Difference | Target compound UV max is blue-shifted by 5 nm relative to 1-phenylcyclohex-2-ene, with a lower molar absorptivity. |
| Conditions | UV spectroscopy in unspecified solvent; IR spectroscopy of neat liquid or KBr pellet. |
Why This Matters
These distinct spectral features serve as a definitive quality control fingerprint, enabling laboratories to verify the correct isomeric form upon receipt and monitor its presence in reaction mixtures without ambiguity.
- [1] Bergmann, E. D., & Yaroslavsky, S. (1960). Experiments in the 4-Arylcycloalk-2-en-1-one Series. III. 4-Phenylcyclohex-3-en-1-one and 4-Phenylcyclohept-3-en-1-one. Journal of the American Chemical Society, 82(2), 459-460. View Source
